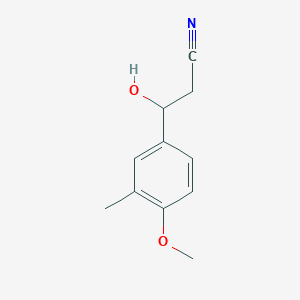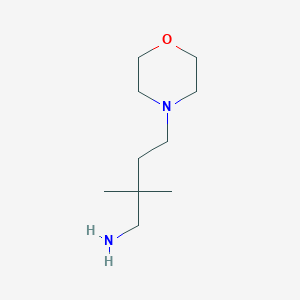
2,2-Dimethyl-4-morpholinobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-morpholinobutan-1-amine is an organic compound that belongs to the class of amines It features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, attached to a butan-1-amine backbone with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-morpholinobutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with morpholine in the presence of a dehydrating agent to form the morpholine ring. This intermediate is then reacted with an appropriate amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in its pure form .
化学反应分析
Types of Reactions
2,2-Dimethyl-4-morpholinobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
2,2-Dimethyl-4-morpholinobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
作用机制
The mechanism of action of 2,2-Dimethyl-4-morpholinobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4-piperidinobutan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
2,2-Dimethyl-4-thiomorpholinobutan-1-amine: Contains a thiomorpholine ring with a sulfur atom replacing the oxygen in the morpholine ring.
Uniqueness
2,2-Dimethyl-4-morpholinobutan-1-amine is unique due to its specific combination of a morpholine ring and a butan-1-amine backbone with two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-morpholin-4-ylbutan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-10(2,9-11)3-4-12-5-7-13-8-6-12/h3-9,11H2,1-2H3 |
InChI 键 |
BGDPHRUQAOYUHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1CCOCC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


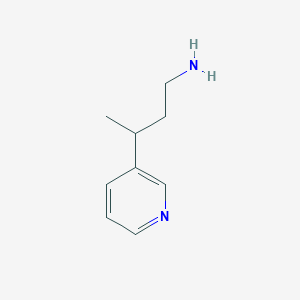
![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
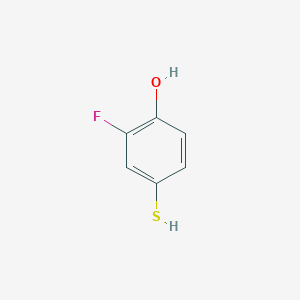
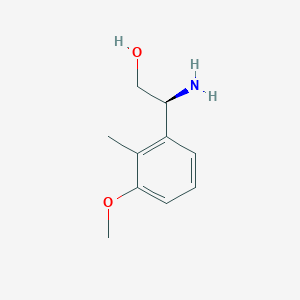
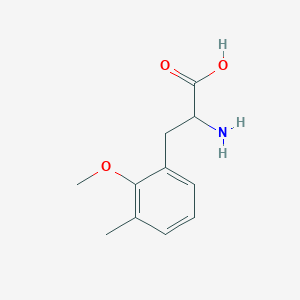
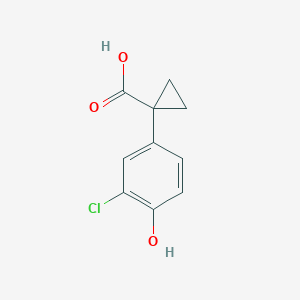
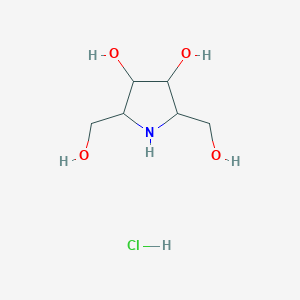
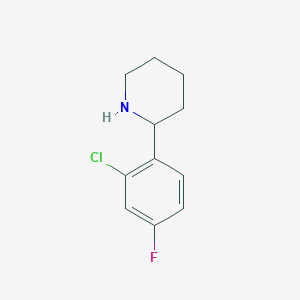
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
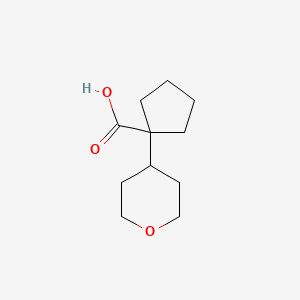
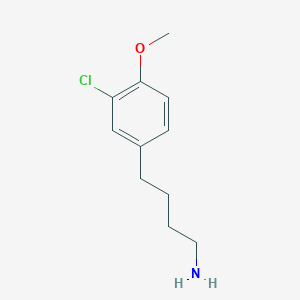
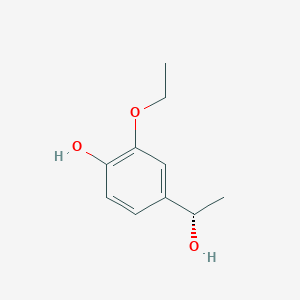
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
